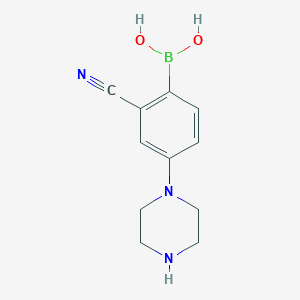
2-Hydroxy-5-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Glucopyranosyl-5-aminosalicylic acid is a compound with the molecular formula C₁₃H₁₇NO₈ and a molecular weight of 315.28 g/mol . It is known for its role as a glucoside conjugate of mesalazine, an active metabolite of sulfasalazine . This compound is significant in various scientific and industrial applications due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Glucopyranosyl-5-aminosalicylic acid typically involves the conjugation of mesalazine with a glucopyranosyl moiety. One common method is the reaction of mesalazine with a glucopyranosyl donor under specific conditions to form the desired glucoside . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of N-Glucopyranosyl-5-aminosalicylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Glucopyranosyl-5-aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted glucosides .
Aplicaciones Científicas De Investigación
N-Glucopyranosyl-5-aminosalicylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving glucoside conjugates.
Biology: It is studied for its biological activities, including its role as a metabolite of mesalazine.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory bowel diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-Glucopyranosyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. As a glucoside conjugate of mesalazine, it may exert its effects through similar mechanisms, including the inhibition of folic acid synthesis and the modulation of inflammatory pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
N-Glucopyranosyl-5-aminosalicylic acid can be compared with other similar compounds, such as:
Mesalazine: The parent compound, known for its anti-inflammatory properties.
Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine.
Other Glucosides: Various glucoside conjugates with different biological activities.
The uniqueness of N-Glucopyranosyl-5-aminosalicylic acid lies in its specific glucoside conjugation, which may confer distinct biological and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H17NO8 |
|---|---|
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
2-hydroxy-5-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12?/m1/s1 |
Clave InChI |
SJRWBGQWNUAGPK-OZRWLHRGSA-N |
SMILES isomérico |
C1=CC(=C(C=C1NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)


![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)

![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)





